Benzenesulfonic Anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

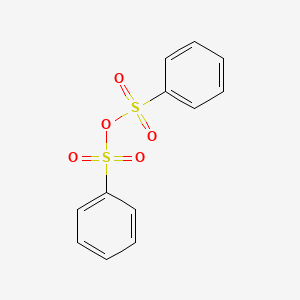

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzenesulfonyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5S2/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWPJXZKQOPTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462781 | |

| Record name | Benzenesulfonic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-35-6 | |

| Record name | Benzenesulfonic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENESULFONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39429EW0CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Benzenesulfonic Anhydride from Benzenesulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing benzenesulfonic anhydride from benzenesulfonic acid. It is intended to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data, and a clear understanding of the underlying chemical pathways. This compound is a highly reactive organosulfur compound, valued as a potent electrophile and dehydrating agent in organic synthesis. Its utility in preparing sulfonamides and sulfonate esters makes it a crucial reagent in the development of pharmaceuticals and agrochemicals.[1][2]

Core Synthesis Methodologies

The principal route for the synthesis of this compound is the dehydration of benzenesulfonic acid. This process involves the removal of one molecule of water from two molecules of the acid. The selection of the dehydrating agent is critical and dictates the reaction conditions and outcomes. The most established methods employ phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).

Dehydration using Phosphorus Pentoxide (P₂O₅)

The use of phosphorus pentoxide is a traditional and standard approach for the synthesis of this compound.[1] This method, notably described by Lamar Field in 1952, involves heating benzenesulfonic acid with an excess of P₂O₅, often on an inert support to facilitate the reaction.[1] The reaction proceeds as follows:

2 C₆H₅SO₃H + P₂O₅ → (C₆H₅SO₂)₂O + 2HPO₃[1]

This method typically yields around 50% of the desired product.[1]

Dehydration using Thionyl Chloride (SOCl₂)

Thionyl chloride can also be employed to synthesize this compound. Interestingly, the anhydride can form as a byproduct during the synthesis of benzenesulfonyl chloride from benzenesulfonic acid using thionyl chloride.[1] However, by using an excess of thionyl chloride and heating the reaction mixture to its boiling point, the formation of this compound can be favored over the sulfonyl chloride.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis methods for this compound.

| Parameter | Phosphorus Pentoxide (P₂O₅) Method | Thionyl Chloride (SOCl₂) Method |

| Typical Yield | ~50%[1] | Variable; dependent on conditions |

| Purity | High, following recrystallization | High, following purification |

| Reaction Temperature | 80°C to 180°C (typically ~125°C)[1] | Boiling point of thionyl chloride (76°C) |

| Key Reagents | Benzenesulfonic acid, Phosphorus pentoxide | Benzenesulfonic acid, Thionyl chloride |

| Primary Byproducts | Metaphosphoric acid (HPO₃) | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using phosphorus pentoxide and thionyl chloride.

Protocol 1: Synthesis using Phosphorus Pentoxide

This protocol is adapted from established procedures for the synthesis of sulfonic anhydrides.

Materials:

-

Benzenesulfonic acid

-

Phosphorus pentoxide (P₂O₅)

-

Inert support (e.g., Kieselguhr)

-

1,2-Dichloroethane or Ethylene chloride (solvent for extraction)

-

Anhydrous benzene (for recrystallization)

-

Anhydrous ether (for recrystallization)

Procedure:

-

In a round-bottom flask protected from atmospheric moisture, thoroughly mix benzenesulfonic acid with 1.5 molar equivalents of phosphorus pentoxide and a small amount of an inert support.

-

Heat the mixture in an oil bath at approximately 125°C for 9 hours. Periodically, carefully mix the reactants with a spatula.

-

After cooling, add 1,2-dichloroethane to the flask and heat the mixture under reflux for several minutes to dissolve the product.

-

Filter the hot solution to remove the solid byproducts.

-

Repeat the extraction of the solid residue with additional portions of hot 1,2-dichloroethane.

-

Combine the extracts and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by dissolving it in a minimal amount of boiling anhydrous benzene, followed by the addition of anhydrous ether to induce crystallization.

-

Collect the crystals by filtration and dry them under vacuum.

Protocol 2: Synthesis using Thionyl Chloride

This protocol is based on conditions that favor the formation of the anhydride.

Materials:

-

Benzenesulfonic acid

-

Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., benzene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to vent HCl and SO₂, place benzenesulfonic acid.

-

Add a significant excess of thionyl chloride (at least 2 molar equivalents).

-

Heat the mixture to reflux and maintain for several hours until the evolution of gas ceases.

-

After the reaction is complete, carefully distill off the excess thionyl chloride under reduced pressure.

-

The crude this compound can be purified by recrystallization, for example, from anhydrous ether, to yield the pure product.[1]

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Caption: General reaction pathway for the dehydration of benzenesulfonic acid.

Caption: Experimental workflow for synthesis using phosphorus pentoxide.

Caption: Experimental workflow for synthesis using thionyl chloride.

References

Physical and chemical properties of benzenesulfonic anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of benzenesulfonic anhydride. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document summarizes key quantitative data, details experimental protocols, and illustrates important reaction pathways.

Physical Properties

This compound is a white to light yellow crystalline solid that is highly reactive and sensitive to moisture.[1][2] It is a potent electrophile and dehydrating agent, making it a valuable reagent in organic synthesis.[2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀O₅S₂ | [1][3] |

| Molecular Weight | 298.33 g/mol | [1][3] |

| Melting Point | 73 - 90 °C | [2] |

| Boiling Point | 463.7 ± 28.0 °C at 760 mmHg | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C | [4] |

| Exact Mass | 297.996948 u | [1] |

| Appearance | White to light yellow to light orange powder | [2] |

Solubility:

Chemical Properties and Reactivity

This compound is a highly reactive compound due to the two electron-withdrawing benzenesulfonyl groups, which make the sulfur atoms highly electrophilic.[2] This reactivity makes it an excellent sulfonating and dehydrating agent.

Sulfonylation Reactions

This compound is widely used for the sulfonylation of a variety of nucleophiles, such as alcohols and amines, to form sulfonate esters and sulfonamides, respectively. These products are often important intermediates in the synthesis of pharmaceuticals and agrochemicals.[2]

Reaction with Primary Amines: The reaction with primary amines proceeds via a nucleophilic acyl substitution mechanism to yield N-substituted sulfonamides.

Reaction with Alcohols: Similarly, alcohols react with this compound to form sulfonate esters. This reaction is a key step in many synthetic routes.

Hydrolysis

This compound readily reacts with water in a hydrolysis reaction to form two equivalents of benzenesulfonic acid. This highlights its moisture sensitivity and the necessity of anhydrous conditions for its storage and use.

Spectral Data

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl group (S=O) stretches, typically in the regions of 1420-1300 cm⁻¹ (asymmetric) and 1190-1140 cm⁻¹ (symmetric). Additionally, the anhydride linkage (S-O-S) would likely exhibit characteristic absorptions.

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the two benzene rings. These would likely appear as multiplets in the region of 7.0-8.0 ppm.[2]

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum would display signals for the carbon atoms of the benzene rings.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (298.33 g/mol ), along with fragmentation patterns characteristic of the benzenesulfonyl moieties.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the dehydration of benzenesulfonic acid using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅).[2][6]

Detailed Experimental Protocol:

This protocol is adapted from established literature procedures.[6]

-

Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place anhydrous benzenesulfonic acid.

-

Addition of Dehydrating Agent: While stirring, slowly add phosphorus pentoxide to the flask. An exothermic reaction may occur. To facilitate stirring and prevent the mixture from becoming too viscous, the phosphorus pentoxide can be mixed with an inert support like Celite.

-

Heating: Heat the reaction mixture to 100 °C and maintain this temperature for approximately 5 hours to ensure the reaction goes to completion.

-

Extraction: After cooling, the solid mass is treated with a suitable anhydrous organic solvent, such as 1,2-dichloroethane, and the mixture is refluxed for a short period.

-

Isolation: The hot solution is filtered to remove the solid phosphorus-containing byproducts. The filtrate is then cooled to induce crystallization of the this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like diethyl ether or chloroform.[6]

Determination of Physical Properties

Melting Point Determination:

The melting point of this compound can be determined using a standard melting point apparatus. A small amount of the finely powdered, dry sample is packed into a capillary tube, which is then placed in the apparatus. The temperature is raised slowly (approximately 1-2 °C per minute) near the expected melting point, and the range from the first appearance of liquid to the complete melting of the solid is recorded.[7]

Boiling Point Determination:

Due to the high boiling point of this compound, its determination requires distillation under reduced pressure to prevent decomposition. A micro-distillation or a standard distillation setup suitable for high-boiling liquids under vacuum should be employed. The temperature at which the liquid boils and its vapor condenses at a specific reduced pressure is recorded as the boiling point.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also moisture-sensitive and will react with water. Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Store in a tightly sealed container under a dry, inert atmosphere.[6]

References

- 1. This compound | C12H10O5S2 | CID 11335509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 512-35-6 | Benchchem [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. This compound | 512-35-6 [m.chemicalbook.com]

- 7. Shrinking of C–S bonds of organosulfonic acids in superacidic media—investigation of the protonation of methanesulfonic acid and benzenesulfonic acid ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00864F [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of Benzenesulfonic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenesulfonic anhydride ((C₆H₅SO₂)₂O) is a highly reactive organosulfur compound extensively utilized in organic synthesis as a potent sulfonating and dehydrating agent. A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is critical for predicting its reactivity, optimizing reaction conditions, and designing novel synthetic methodologies. This guide provides a detailed analysis of the molecular architecture and bonding characteristics of this compound, supported by structural data from a closely related analogue, calculated vibrational frequencies, and detailed experimental protocols for its synthesis and characterization.

Introduction

This compound serves as a cornerstone reagent for the introduction of the benzenesulfonyl group into a wide array of molecules, a crucial step in the synthesis of sulfonamides and sulfonate esters, many of which are key intermediates in pharmaceutical and agrochemical development.[1] Its reactivity stems from the electrophilic nature of its sulfur atoms and the excellent leaving group potential of the benzenesulfonate anion.[1] This document elucidates the core structural features of the molecule, including bond lengths, bond angles, and vibrational modes, to provide a foundational understanding for professionals in chemical research and drug development.

Molecular Structure and Geometry

While a single-crystal X-ray diffraction structure for this compound is not available in the refereed literature, the crystal structure of its close analogue, p-toluenesulfonic anhydride, provides an excellent and reliable model for its molecular geometry. The data presented herein is derived from the crystallographic analysis of p-toluenesulfonic anhydride and is expected to be highly representative of this compound.

The molecule adopts a non-planar conformation, characterized by two tetrahedral sulfur centers bridged by an oxygen atom. Each sulfur atom is also bonded to a phenyl ring and two additional oxygen atoms. The overall structure can be visualized as two benzenesulfonyl groups linked through an anhydride functional moiety.

Key Structural Features

The core of the molecule consists of the S-O-S anhydride linkage. The bonding around each sulfur atom is approximately tetrahedral. The phenyl rings are oriented in a way that minimizes steric hindrance.

// Nodes for the first benzenesulfonyl group S1 [label="S", pos="0,0!", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; O1 [label="O", pos="-0.8,-0.8!", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O", pos="0.8,-0.8!", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C1 [label="C", pos="-1,1.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; // Benzene Ring 1 C2 [label="C", pos="-1.5,2.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; C3 [label="C", pos="-2.5,2.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; C4 [label="C", pos="-3,1.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; C5 [label="C", pos="-2.5,0.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; C6 [label="C", pos="-1.5,0.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Nodes for the second benzenesulfonyl group S2 [label="S", pos="2.5,0!", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; O_bridge [label="O", pos="1.25,0.5!", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O3 [label="O", pos="3.3,-0.8!", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O4 [label="O", pos="1.7,-0.8!", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C7 [label="C", pos="3.5,1.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; // Benzene Ring 2 C8 [label="C", pos="4,2.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; C9 [label="C", pos="5,2.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; C10 [label="C", pos="5.5,1.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; C11 [label="C", pos="5,0.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; C12 [label="C", pos="4,0.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges S1 -- O1 [label="double bond", color="#34A853"]; S1 -- O2 [label="double bond", color="#34A853"]; S1 -- C1 [color="#4285F4"]; S1 -- O_bridge [color="#4285F4"];

S2 -- O3 [label="double bond", color="#34A853"]; S2 -- O4 [label="double bond", color="#34A853"]; S2 -- C7 [color="#4285F4"]; S2 -- O_bridge [color="#4285F4"];

// Benzene Ring 1 Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Benzene Ring 2 Edges C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; }

Figure 1: Ball-and-stick model of the core structure of an aromatic sulfonic anhydride.

Bond Lengths and Angles

The following table summarizes the key bond lengths and angles for p-toluenesulfonic anhydride, which serve as a reliable proxy for this compound.

| Bond | Average Length (Å) | Angle | **Average Angle (°) ** |

| S=O | 1.42 | O=S=O | 122.0 |

| S-O (bridge) | 1.70 | S-O-S | 124.0 |

| S-C (aromatic) | 1.76 | O=S-O (bridge) | 105.0 |

| C-C (aromatic) | 1.39 | O=S-C | 108.0 |

| O(bridge)-S-C | 100.0 | ||

| Note: Data is derived from the crystal structure of p-toluenesulfonic anhydride (CSD Entry: 735251) as a representative model. |

Bonding and Electronic Structure

The bonding in this compound is characterized by a combination of covalent sigma bonds and delocalized pi systems. The sulfur atoms are in a high oxidation state (+6) and form polar covalent bonds with the more electronegative oxygen atoms.

-

Sulfonyl Group (SO₂): The two S=O bonds are best described as polar double bonds with significant dπ-pπ character, resulting from the overlap of the p-orbitals of oxygen with the d-orbitals of sulfur. This results in short, strong bonds with a high degree of double-bond character. Resonance structures can be drawn where the negative charge is delocalized over the two oxygen atoms.

-

Anhydride Bridge (S-O-S): The S-O-S linkage is a key feature of the molecule. The bond angle is significantly larger than the typical tetrahedral angle, suggesting sp² hybridization of the bridging oxygen atom, with lone pairs occupying one of the hybrid orbitals.

-

Sulfur-Carbon Bond (S-C): The bond between the sulfur atom and the phenyl ring is a stable sigma bond. The electron-withdrawing nature of the sulfonyl group influences the electronic properties of the aromatic ring.

Vibrational Spectroscopy

| Vibrational Mode | **Calculated Frequency Range (cm⁻¹) ** | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the phenyl rings. |

| Asymmetric SO₂ Stretch | 1380 - 1340 | Out-of-phase stretching of the two S=O bonds. |

| Symmetric SO₂ Stretch | 1190 - 1160 | In-phase stretching of the two S=O bonds. |

| S-O-S Asymmetric Stretch | 1000 - 900 | Stretching of the anhydride bridge. |

| S-C Stretch | 800 - 700 | Stretching of the sulfur-carbon bond. |

| SO₂ Bending/Rocking | 600 - 500 | Scissoring, wagging, and twisting modes of the SO₂ group. |

| Note: These are approximate frequency ranges based on DFT calculations of related benzenesulfonate species and general values for sulfonyl anhydrides. |

Experimental Protocols

Synthesis of Aromatic Sulfonic Anhydrides

The most common method for the synthesis of this compound is the dehydration of benzenesulfonic acid. A detailed and reliable protocol, adapted from the synthesis of p-toluenesulfonic anhydride, is provided below.

Materials:

-

Benzenesulfonic acid (or its monohydrate)

-

Phosphorus pentoxide (P₄O₁₀)

-

Kieselguhr (diatomaceous earth, as an inert support)

-

Asbestos (as an inert support)

-

1,2-Dichloroethane (ethylene chloride), anhydrous

-

Benzene, anhydrous

-

Diethyl ether, anhydrous

Procedure:

-

A mixture of phosphorus pentoxide and kieselguhr is prepared by shaking in a dry, stoppered flask.

-

Approximately half of this mixture is added to a mixture of asbestos and benzenesulfonic acid monohydrate in a round-bottomed flask equipped with a drying tube.

-

The mixture will become hot and is allowed to stand for 1 hour with occasional swirling.

-

The flask is then heated in an oil bath at approximately 125°C for 9 hours. The remainder of the phosphorus pentoxide mixture is added in portions during the first 3 hours of heating. The mass should be mixed with a spatula periodically.

-

After the heating period, the reaction mixture is allowed to cool. A condenser is fitted to the flask, and anhydrous 1,2-dichloroethane is added.

-

The mixture is heated under reflux for several minutes to extract the product.

-

The hot extract is decanted through a glass wool plug. The extraction process is repeated with additional portions of hot 1,2-dichloroethane.

-

The combined extracts are concentrated under reduced pressure to yield the crude product as a dark, oily solid.

-

Purification is achieved by recrystallization. The crude product is dissolved in a minimum amount of boiling anhydrous benzene, cooled, and then anhydrous diethyl ether is added to induce crystallization.

-

The mixture is cooled to -5°C overnight to maximize crystal formation.

-

The solvent is removed, and the resulting crystals of this compound are dried under vacuum.

Figure 2: Workflow for the synthesis and purification of this compound.

Characterization by Single-Crystal X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step for unambiguous structure determination.

Protocol for Crystal Growth:

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., anhydrous benzene, chloroform, or 1,2-dichloroethane).

-

Slowly cool the saturated solution to room temperature.

-

Allow the solvent to evaporate slowly in a loosely covered container over several days.

-

Alternatively, vapor diffusion can be employed by placing a solution of the anhydride in a vial, which is then placed in a larger sealed container with a more volatile anti-solvent (e.g., hexane).

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Conclusion

This compound is a molecule of significant synthetic utility, whose reactivity is a direct consequence of its molecular structure and bonding. The key features include two tetrahedral sulfur centers linked by a bridging oxygen atom, and strong, polar S=O bonds. The structural parameters from the analogous p-toluenesulfonic anhydride, coupled with an understanding of its electronic structure and vibrational properties, provide a robust framework for its application in research and development. The experimental protocols outlined in this guide offer a practical basis for its synthesis and detailed characterization.

References

The Reaction of Benzenesulfonic Anhydride with Nucleophiles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenesulfonic anhydride ((C₆H₅SO₂)₂O) is a highly reactive electrophile extensively utilized in organic synthesis for the formation of sulfonamides and sulfonate esters. Its heightened reactivity compared to the corresponding sulfonyl chloride makes it a valuable reagent for the efficient transfer of the benzenesulfonyl group to a variety of nucleophiles. This in-depth technical guide elucidates the core reaction mechanisms of this compound with common nucleophiles—amines, alcohols, and thiols—supported by available data and detailed experimental considerations. The significance of these reactions in the context of drug discovery and development is also explored, highlighting the prevalence of the sulfonamide and sulfonate ester motifs in pharmaceuticals.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs.[1] Similarly, sulfonate esters serve as crucial intermediates in organic synthesis, acting as excellent leaving groups in nucleophilic substitution reactions. This compound is a powerful reagent for the synthesis of both these classes of compounds, offering a direct and efficient alternative to benzenesulfonyl chloride.[1] Its reactivity stems from the two electron-withdrawing benzenesulfonyl groups attached to a central oxygen atom, which creates highly electrophilic sulfur centers susceptible to nucleophilic attack.[1] This guide provides a detailed examination of the reaction mechanisms, quantitative data where available, and experimental protocols for the reaction of this compound with key nucleophiles.

Reaction with Amine Nucleophiles: Formation of Sulfonamides

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of N-substituted sulfonamides.[2] This reaction is central to the creation of a vast library of compounds for drug discovery.

General Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at one of the sulfur centers. The general steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic sulfur atoms of the this compound.[2] This initial attack forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, leading to the departure of a benzenesulfonate anion, which is an excellent leaving group.[2]

-

Deprotonation: A base, typically a second equivalent of the amine, deprotonates the nitrogen atom to yield the stable sulfonamide product and an ammonium benzenesulfonate salt.[2]

Quantitative Data

| Nucleophile (Amino Acid) | Product Yield (%) |

| Glycine | 89.7 |

| Alanine | 93.6 |

| Phenylalanine | 94.1 |

| Valine | 82.6 |

| Table 1: Yields for the synthesis of sulfonamides from p-acetamido benzene sulfonyl chloride and amino acids.[3] |

Experimental Protocol: General Synthesis of N-Aryl Sulfonamides

The following is a general procedure for the synthesis of N-aryl sulfonamides using this compound.

Materials:

-

This compound

-

Substituted aniline

-

Pyridine (or other suitable base)

-

Dichloromethane (or other suitable aprotic solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substituted aniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Separate the organic layer and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Reaction with Alcohol and Phenol Nucleophiles: Formation of Sulfonate Esters

This compound reacts with alcohols and phenols to furnish the corresponding sulfonate esters. These esters are valuable synthetic intermediates due to the excellent leaving group ability of the sulfonate moiety.

General Reaction Mechanism

Similar to the reaction with amines, the reaction with alcohols and phenols proceeds through a nucleophilic attack on one of the sulfur atoms of the anhydride.

-

Nucleophilic Attack: The oxygen atom of the hydroxyl group of the alcohol or phenol attacks one of the electrophilic sulfur atoms of this compound to form a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, resulting in the expulsion of a benzenesulfonate anion.

-

Deprotonation: A base, such as pyridine, deprotonates the oxonium ion intermediate to yield the final sulfonate ester.

Quantitative Data

Detailed kinetic studies on the esterification of a wide range of alcohols and phenols with this compound are not extensively documented in a single source. However, the reaction is known to be efficient. For comparison, a study on the esterification of benzoic acids with phenols using the Mitsunobu reaction reported yields ranging from good to excellent.[4] While a different reaction, it highlights the feasibility of achieving high conversion in esterification reactions involving phenols.

Experimental Protocol: General Synthesis of Phenyl Benzenesulfonate

The following protocol describes a general method for the synthesis of a sulfonate ester from a phenol.

Materials:

-

This compound

-

Phenol

-

Pyridine

-

Toluene (or other suitable aprotic solvent)

-

1 M Sodium hydroxide solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve phenol (1.0 eq) and pyridine (1.5 eq) in toluene.

-

Add this compound (1.2 eq) to the solution at room temperature with stirring.

-

Heat the reaction mixture to 80-90 °C and maintain for 3-5 hours, monitoring by TLC.

-

After cooling to room temperature, wash the reaction mixture with 1 M sodium hydroxide solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the pure phenyl benzenesulfonate.

Reaction with Thiol Nucleophiles: Formation of Thiosulfonates

The reaction of this compound with thiols is less commonly reported than its reactions with amines and alcohols. However, based on the principles of sulfur chemistry, the expected product is a thiosulfonate.

Proposed Reaction Mechanism

The reaction is anticipated to follow a similar mechanistic pathway involving nucleophilic attack of the sulfur atom of the thiol on one of the electrophilic sulfur atoms of the anhydride.

-

Nucleophilic Attack: The sulfur atom of the thiol (or more likely, the more nucleophilic thiolate anion) attacks a sulfur atom of the this compound, forming a sulfur-sulfur bond and a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, with the benzenesulfonate anion acting as the leaving group.

-

Deprotonation: If the reaction is initiated by the neutral thiol, a deprotonation step by a base would yield the final thiosulfonate product.

Quantitative Data and Experimental Protocols

Application in Drug Discovery and Development

The synthesis of sulfonamides and sulfonate esters using this compound is highly relevant to the pharmaceutical industry. The following workflow illustrates the logical progression of how these reactions are integrated into the drug discovery and development pipeline.

Conclusion

This compound is a potent and versatile reagent for the synthesis of sulfonamides and sulfonate esters from amine, alcohol, and phenol nucleophiles. The reactions proceed through a well-understood nucleophilic substitution mechanism, offering high efficiency and a direct route to these important classes of compounds. While detailed kinetic data for a broad range of substrates is an area ripe for further investigation, the existing literature supports the utility of this compound in both academic research and industrial applications, particularly in the realm of drug development. The reaction with thiols, while less explored, presents an interesting avenue for the synthesis of thiosulfonates. The methodologies and mechanistic insights provided in this guide serve as a valuable resource for scientists and researchers working in the field of organic synthesis and medicinal chemistry.

References

Discovery and history of benzenesulfonic anhydride synthesis

An In-depth Technical Guide to the Discovery and Synthesis of Benzenesulfonic Anhydride

Introduction

This compound, with the chemical formula (C₆H₅SO₂)₂O, is a highly reactive organosulfur compound pivotal in modern organic synthesis.[1] It serves as a potent electrophile and a powerful dehydrating agent, primarily facilitating the transfer of a benzenesulfonyl group to various nucleophiles.[1] This reactivity makes it a cornerstone reagent for sulfonylation reactions, which are critical steps in the synthesis of sulfonate esters and sulfonamides—key intermediates in the development of pharmaceuticals and agrochemicals.[1] Its utility also extends to polymer chemistry for modifying polymer structures and to analytical chemistry as a derivatization agent to improve the detection of alcohols and amines.[1] This guide delves into the historical context of its discovery, the evolution of its synthetic methodologies, and detailed experimental protocols for its preparation.

Historical Context: The Foundation of Aromatic Sulfur Chemistry

The journey to synthesizing and understanding this compound is intrinsically linked to foundational discoveries in 19th-century aromatic chemistry. The story begins not with the anhydride itself, but with its essential precursors.

-

1825: Isolation of Benzene: The journey began when Michael Faraday isolated benzene, laying the groundwork for the entire field of aromatic chemistry.[1]

-

1834: Synthesis of Benzenesulfonic Acid: Eilhard Mitscherlich accomplished the first synthesis of benzenesulfonic acid by reacting benzene with fuming sulfuric acid.[1][2] This pioneering work in aromatic sulfonation established the chemical basis for its derivatives.[1]

While this compound may have been formed as a byproduct in these early sulfonation reactions, its specific isolation and characterization were not achieved until analytical and synthetic techniques became more sophisticated in the following century.[1] The deliberate synthesis and study of the anhydride gained significant traction in the mid-20th century.[1]

A summary of these key historical milestones is presented below.

| Year | Discovery / Event | Key Figure(s) | Significance |

| 1825 | Isolation of Benzene | Michael Faraday | Identified the fundamental aromatic building block.[1] |

| 1834 | First synthesis of Benzenesulfonic Acid by reacting benzene with fuming sulfuric acid. | Eilhard Mitscherlich | Established the foundational reaction for aromatic sulfonation and created the direct precursor to the anhydride.[1][2] |

| 1952 | Publication of a novel and effective method for synthesizing this compound using phosphorus pentoxide. | Lamar Field | Provided a reliable, well-documented method yielding around 50%, making the anhydride more accessible for study.[3] |

Evolution of Synthetic Methodologies

The primary route to this compound is the dehydration of its parent acid, benzenesulfonic acid. Over the years, various reagents and methods have been developed to achieve this transformation, each with distinct advantages and drawbacks.

Dehydration of Benzenesulfonic Acid

The most conventional and widely practiced approach involves the removal of a water molecule from two molecules of benzenesulfonic acid.[1] Several dehydrating agents have been employed for this purpose.

-

Phosphorus Pentoxide (P₂O₅): The use of phosphorus pentoxide is a long-standing and standard approach for this synthesis.[1][3][4] It is a powerful dehydrating agent that has been reported to yield around 50% of the product.[1][3] A notable method was published in 1952 by Lamar Field, which became a benchmark for this conversion.[3]

-

Thionyl Chloride (SOCl₂): this compound can form as a byproduct during the synthesis of benzenesulfonyl chloride from benzenesulfonic acid using thionyl chloride.[1][2] However, the relative amounts of the anhydride and the sulfonyl chloride can be inconsistent, appearing to depend on trace impurities in the thionyl chloride.[3]

-

Sulfur Trioxide (SO₃): As a highly reactive sulfonating agent, sulfur trioxide can also be used to drive the dehydration of benzenesulfonic acid.[1][2]

The general reaction for the dehydration is illustrated below.

Other Historical Methods

Before the widespread adoption of direct dehydration, other less practical methods were explored:

-

From Silver Benzenesulfonate: The anhydride can be prepared from silver benzenesulfonate and benzenesulfonyl chloride, though this method is noted to be expensive and inconvenient.[3]

-

From Benzenesulfonyl Chloride: A more recent report describes the conversion of benzenesulfonyl chloride to the anhydride using oxalic acid.[3]

A comparative summary of these synthetic routes is provided below.

| Method | Reagents | Typical Yield | Advantages | Disadvantages |

| P₂O₅ Dehydration | Benzenesulfonic acid, Phosphorus pentoxide (P₂O₅) | ~50%[1][3] | Standard, well-established method.[1] | Requires excess P₂O₅; extraction can be difficult.[3] |

| SOCl₂ Reaction | Benzenesulfonic acid, Thionyl chloride (SOCl₂) | Variable | Can be a byproduct of sulfonyl chloride synthesis.[1] | Inconsistent yields, product mixture.[3] |

| Silver Salt Reaction | Silver benzenesulfonate, Benzenesulfonyl chloride | Not specified | - | Expensive, inconvenient.[3] |

| Oxalic Acid Reaction | Benzenesulfonyl chloride, Oxalic acid | Not specified | Alternative to acid dehydration. | Less common, utility not fully established.[3] |

Experimental Protocols: The Field Synthesis (1952)

The method developed by Lamar Field using phosphorus pentoxide represents a cornerstone in the practical synthesis of this compound. The protocol provides a clear and reproducible procedure.

Materials and Equipment

-

Benzenesulfonic acid (anhydrous)

-

Phosphorus pentoxide (P₂O₅)

-

Inert support (e.g., sand or Celite)

-

Reaction vessel with a heating mantle

-

Extraction apparatus (Soxhlet or equivalent)

-

Solvent for extraction (e.g., ether or chloroform)

-

Recrystallization solvent (e.g., ether)

-

Vacuum filtration apparatus

Detailed Procedure

-

Preparation: Anhydrous benzenesulfonic acid is thoroughly mixed with excess phosphorus pentoxide. An inert support like sand is often added to facilitate the subsequent extraction process.[3]

-

Reaction: The mixture is heated. Reaction temperatures can range from 80°C to 180°C.[1] In one specific preparation, the mixture is gradually heated to 100°C and maintained for 5 hours to ensure the reaction goes to completion.[1]

-

Extraction: After cooling, the solid reaction mass is transferred to an extractor, and the this compound is extracted with a suitable organic solvent, such as ether or chloroform.[3]

-

Purification: The solvent is removed from the extract under reduced pressure to yield the crude anhydride.[3]

-

Recrystallization: The crude product is then purified by recrystallization. Further recrystallization from ether can yield nearly colorless long, thin tablets of the anhydride.[3]

Experimental Workflow Diagram

The workflow for the phosphorus pentoxide method is outlined in the diagram below.

Quantitative Data from Historical Experiments

The 1952 paper by Field provides specific data that highlights the outcomes and challenges of the synthesis.

| Parameter | Value / Observation | Reference |

| Yield | ~50-52% (after recrystallization) | [3] |

| Appearance | Nearly colorless long, thin tablets | [3] |

| Melting Point | 88-91°C (softening around 75°C) | [3] |

| Purity Check | Product converted to benzenesulfonamide in 75% yield for confirmation. | [3] |

| Stability Note | The product liquefies on exposure to air and reacts with nucleophiles. | [1] |

Conclusion

The synthesis of this compound has evolved from being an unisolated byproduct of early aromatic chemistry to a well-defined process central to synthetic organic chemistry. The historical development, from Faraday's isolation of benzene and Mitscherlich's synthesis of benzenesulfonic acid, laid the critical groundwork. The mid-20th-century development of reliable dehydration methods, particularly the use of phosphorus pentoxide, made the anhydride readily accessible, unlocking its potential as a versatile reagent. For researchers and professionals in drug development, understanding this history and the detailed methodologies is crucial for leveraging this powerful compound in the synthesis of complex molecules and novel chemical entities.

References

Benzenesulfonic Anhydride (CAS 512-35-6): A Technical Guide

Abstract: This document provides a comprehensive technical overview of benzenesulfonic anhydride (CAS 512-35-6), a highly reactive organosulfur compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide covers the compound's chemical and physical properties, spectroscopic characteristics, detailed synthesis protocols, key reactions, and safety information. This compound is primarily recognized as a potent electrophile and an efficient sulfonating and dehydrating agent.[1] Its applications are extensive, ranging from the synthesis of sulfonamides and sulfonate esters, which are crucial intermediates for pharmaceuticals and agrochemicals, to polymer modification and analytical derivatization.[1][2]

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid that is sensitive to moisture.[2][3] It is often stored under anhydrous conditions to prevent hydrolysis back to benzenesulfonic acid. Upon exposure to air, it can liquefy over a couple of hours.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 512-35-6 | [2][5] |

| IUPAC Name | benzenesulfonyl benzenesulfonate | [1] |

| Molecular Formula | C₁₂H₁₀O₅S₂ | [2][5] |

| Molecular Weight | 298.33 g/mol | [2][5] |

| Appearance | White to light yellow/orange powder or crystal | [2] |

| Melting Point | 73 - 90 °C (range can be broad) | [2][4] |

| Boiling Point | 239 - 241 °C | [2] |

| Purity | ≥ 96% | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ether, CHCl₃ | [3] |

Spectroscopic Data

Table 2: Expected Spectroscopic Characteristics

| Spectroscopy | Characteristic Peaks / Signals |

| FT-IR | ~1820 cm⁻¹ & ~1750 cm⁻¹: Asymmetric and symmetric C=O stretches are not present. Instead, characteristic S=O stretches for the anhydride linkage are expected. Strong absorptions for S=O stretching are typically found in the 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹ regions. The anhydride O=S-O-S=O system will show strong, characteristic bands. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~1600, ~1500 cm⁻¹: Aromatic C=C ring stretching. |

| ¹H NMR | ~7.5 - 8.5 ppm: Complex multiplet corresponding to the 10 protons on the two aromatic rings. The protons ortho to the sulfonyl group are expected to be the most downfield (deshielded). |

| ¹³C NMR | ~125 - 145 ppm: Multiple signals corresponding to the aromatic carbons. The carbon atom directly attached to the sulfur (ipso-carbon) would be distinct from the ortho, meta, and para carbons. |

| Mass Spec. (EI) | m/z 298: Molecular ion peak (M⁺). Fragmentation: Expect loss of SO₂ (m/z 64) and benzenesulfonate radical (C₆H₅SO₃•, m/z 157). Common fragments would include the phenyl cation (C₆H₅⁺, m/z 77). |

Synthesis and Mechanism

The most common and established method for preparing this compound is through the dehydration of benzenesulfonic acid.[1][6] This reaction typically employs a strong dehydrating agent, with phosphorus pentoxide (P₂O₅) being a standard choice.[4][6]

Experimental Protocol: Synthesis via Dehydration

This protocol is based on a reported method for preparing sulfonic acid anhydrides using phosphorus pentoxide.[4]

Objective: To synthesize this compound from benzenesulfonic acid using phosphorus pentoxide as a dehydrating agent.

Materials:

-

Benzenesulfonic acid

-

Phosphorus pentoxide (P₂O₅)

-

Inert support (e.g., kieselguhr)

-

1,2-Dichloroethane (or other suitable solvent like Et₂O or CHCl₃ for extraction/crystallization)

Procedure:

-

In a reaction vessel equipped for heating and stirring, benzenesulfonic acid is added.

-

A mixture of phosphorus pentoxide and an inert support (e.g., a 1:1 mixture) is prepared.

-

The P₂O₅ mixture is added slowly and portion-wise to the benzenesulfonic acid at room temperature with stirring.

-

The reaction mixture is then gradually heated to 100 °C and maintained at this temperature for several hours (e.g., 5 hours) to ensure the reaction goes to completion.[1]

-

After heating, the mixture is cooled.

-

A suitable organic solvent, such as 1,2-dichloroethane, is added, and the solution is refluxed for a short period (e.g., 10 minutes) to extract the product.

-

The hot solution is filtered to remove the spent dehydrating agent and other solids. The filtration may be repeated after cooling to remove any precipitated impurities.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by crystallization from a suitable solvent such as diethyl ether or chloroform to yield the final product.

Reactivity and Applications

This compound is a cornerstone reagent for sulfonylation reactions, facilitating the transfer of a benzenesulfonyl group to various nucleophiles.[1] Its reactivity is more pronounced than that of the corresponding benzenesulfonyl chloride, making it valuable for efficient and rapid reactions.[1] The reaction mechanism involves a nucleophilic attack on one of the electrophilic sulfur atoms, which results in the displacement of a benzenesulfonate anion, an excellent leaving group.[1]

Key Applications:

-

Synthesis of Sulfonamides and Sulfonate Esters: It reacts readily with primary and secondary amines to form N-substituted sulfonamides and with alcohols or phenols to form sulfonate esters.[1][2] These products are often key intermediates in the development of pharmaceuticals (e.g., sulfa drugs) and agrochemicals.[1][2]

-

Friedel-Crafts Reactions: It is used for Friedel-Crafts sulfone synthesis, often providing superior results and higher yields compared to using sulfonyl chlorides.[1][4]

-

Dehydrating Agent: It serves as an effective dehydrating condensation agent, for example, in the synthesis of carboxamides from carboxylic acids and amines.[1]

-

Polymer Chemistry: The compound is used to modify polymer structures, which can enhance properties such as thermal stability and solubility.[1][2]

-

Analytical Chemistry: It is employed in derivatization techniques to improve the detection sensitivity of alcohols and amines in chromatographic methods.[1][2]

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling to avoid contact with skin, eyes, and mucous membranes.[7] It is also moisture-sensitive and should be handled under a dry, inert atmosphere.[8]

Table 3: GHS Hazard Information

| Hazard Type | Code | Description | Source(s) |

| Pictogram | GHS05 | Corrosive | |

| Signal Word | Danger | [7] | |

| Hazard Statement | H290 | May be corrosive to metals. | [7] |

| H314 | Causes severe skin burns and eye damage. | [7] | |

| H318 | Causes serious eye damage. | ||

| Precautionary | P260 | Do not breathe dust. | [7][8] |

| Statements | P280 | Wear protective gloves/protective clothing/eye protection. | [7][8] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [8] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [7] | |

| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P405 | Store locked up. | [8] |

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as bases and oxidizing agents.[2][7]

-

Avoid exposure to moisture to prevent decomposition.[7]

Conclusion

This compound is a powerful and versatile reagent in organic chemistry with significant utility in the pharmaceutical and chemical industries.[2] Its high reactivity as a sulfonating agent makes it indispensable for the synthesis of a wide array of sulfone-containing molecules.[1] A thorough understanding of its properties, synthesis, and handling requirements is essential for its safe and effective use in research and development.

References

- 1. aaqr.org [aaqr.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. Benzenesulfonic acid, sodium salt [webbook.nist.gov]

- 4. www1.udel.edu [www1.udel.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzenesulfonic acid(98-11-3) IR Spectrum [chemicalbook.com]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Solubility of Benzenesulfonic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzenesulfonic anhydride in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for researchers to determine quantitative solubility and perform purification.

Qualitative Solubility of this compound

This compound is a white crystalline solid that is generally soluble in a range of organic solvents.[1][2] Its solubility is attributed to the presence of two phenyl groups, which contribute to its affinity for non-polar and moderately polar organic solvents. Conversely, it is reported to be insoluble in water.[1] The compound is known to be reactive towards nucleophiles and can liquefy upon exposure to air.[2][3]

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Solubility | Citation |

| Ethers | Diethyl Ether | Soluble | [1][2] |

| Halogenated Hydrocarbons | Chloroform | Soluble | [2] |

| Halogenated Hydrocarbons | Chlorobenzene | Soluble | [2] |

| Alcohols | Alcohol (general) | Soluble (under acidic conditions) | [1] |

Note: The term "soluble" in this context is based on qualitative descriptions found in the cited literature. Specific quantitative values (e.g., g/100 mL) are not available in the provided search results.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of this compound in a specific organic solvent at a given temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Glassware (beakers, flasks, pipettes)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or rotary evaporator

-

Drying oven

Procedure:

-

Solvent Saturation:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the solution to reach equilibrium. This may take several hours.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent premature crystallization.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Determine the mass of the collected filtrate.

-

Carefully evaporate the solvent from the filtrate. This can be achieved by using a rotary evaporator or by placing the sample in a pre-weighed evaporating dish in a fume hood, followed by gentle heating in a drying oven to remove all traces of the solvent.

-

Once the solvent is completely removed, accurately weigh the remaining solid this compound.

-

-

Calculation of Solubility:

-

The solubility can be calculated in various units, such as g/100 mL or mol/L.

-

To calculate solubility in g/100 mL:

-

Solubility = (Mass of dissolved this compound (g) / Volume of solvent used to dissolve it (mL)) * 100

-

-

To calculate molar solubility (mol/L):

-

Workflow for Determining Quantitative Solubility

Caption: Workflow for the experimental determination of quantitative solubility.

Experimental Protocol for Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds like this compound.[2] This process relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are either insoluble in the hot solvent or remain dissolved in the cold solvent. This compound can be purified by recrystallization from diethyl ether.[3]

Materials:

-

Crude this compound

-

Anhydrous diethyl ether (or another suitable solvent)

-

Erlenmeyer flasks

-

Heating mantle or steam bath (no open flames with diethyl ether)

-

Hot plate (for non-flammable solvents)

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Glass stirring rod

Procedure:

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a small amount of the recrystallization solvent (e.g., diethyl ether) to the flask.

-

Gently heat the mixture while stirring to dissolve the solid. Add the solvent in small portions until the solid just dissolves. It is important to use the minimum amount of hot solvent to ensure a good yield of crystals upon cooling.

-

-

Hot Filtration (if necessary):

-

If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath to maximize the yield of crystals.

-

-

Isolation of Crystals:

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

-

Drying:

-

Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Buchner funnel with the vacuum running for a period, followed by drying in a desiccator or a vacuum oven at a low temperature.

-

Recrystallization Process Flow

Caption: General workflow for the purification of this compound by recrystallization.

Safety Considerations

This compound is a reactive chemical. It is important to handle it with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All procedures should be carried out in a well-ventilated fume hood. Diethyl ether is highly flammable and should be handled with extreme care, away from any sources of ignition. Always consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before beginning any experimental work.

References

Stability and Storage of Benzenesulfonic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for benzenesulfonic anhydride. Understanding these parameters is critical for ensuring the compound's integrity and reactivity in research and development settings. This document outlines the known stability profile, optimal storage and handling procedures, and methodologies for assessing its degradation.

Chemical and Physical Properties

This compound ((C₆H₅SO₂)₂O) is a white to light orange crystalline solid.[1] It is a highly reactive organosulfur compound, primarily utilized as a potent electrophile and dehydrating agent in organic synthesis.[2] Its reactivity stems from the anhydride functionality, which makes the benzenesulfonyl group an excellent leaving group in nucleophilic substitution reactions.[2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₅S₂ | [3] |

| Molecular Weight | 298.33 g/mol | [3][4] |

| Appearance | White to light yellow to light orange powder to crystal | [1][4] |

| Melting Point | 60-85 °C (softens around 55 °C); 88-91 °C (softens around 75 °C) | [1] |

| Boiling Point | 463.7 ± 28.0 °C (Predicted) | [1] |

| Density | 1.439 ± 0.06 g/cm³ (Predicted) | [1] |

Stability Profile

The primary factor affecting the stability of this compound is its extreme sensitivity to moisture. It readily undergoes hydrolysis to form benzenesulfonic acid. This high reactivity with water necessitates stringent control of the storage environment to prevent degradation.

Hydrolytic Stability

This compound reacts with water to yield two molecules of benzenesulfonic acid. This is the most significant degradation pathway.

References

Theoretical Insights into the Reactivity of Benzenesulfonic Anhydride: A Technical Guide for Researchers

Introduction: Benzenesulfonic anhydride, a highly reactive organosulfur compound, serves as a potent electrophile and dehydrating agent in a myriad of organic transformations. Its utility is particularly pronounced in the synthesis of sulfonamides and sulfonate esters, crucial moieties in numerous pharmaceutical agents. This in-depth technical guide explores the theoretical underpinnings of this compound's reactivity, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its reaction mechanisms, supported by computational data and detailed experimental protocols.

Electrophilicity and Reactivity: A Computational Perspective

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of this compound. The presence of two strongly electron-withdrawing benzenesulfonyl groups flanking an oxygen atom renders the sulfur atoms highly electrophilic. This heightened electrophilicity, when compared to the corresponding benzenesulfonyl chloride, makes it a more efficient and rapid benzenesulfonyl group transfer agent.[1]

Computational models can predict the global and local electrophilicity indices of this compound, providing a quantitative measure of its reactivity towards nucleophiles. The global electrophilicity index (ω) offers a general assessment of its electrophilic power, while local electrophilicity indices, often calculated using Fukui functions, identify the specific atomic sites most susceptible to nucleophilic attack. For this compound, these calculations consistently point to the sulfur atoms as the primary electrophilic centers.

While specific DFT studies detailing activation energies for a wide range of reactions involving this compound are not extensively available in the public domain, analogous computational studies on related sulfonic acid derivatives provide valuable insights. For instance, DFT calculations on the esterification of benzenesulfonic acid with methanol have explored various reaction pathways, including SN1 and SN2 mechanisms, and have quantified the associated activation barriers.[2] These studies suggest that nucleophilic attack at the sulfur center can proceed through either a concerted or a stepwise addition-elimination mechanism, depending on the nucleophile and reaction conditions.

Key Reactions and Mechanistic Pathways

This compound participates in a variety of important organic reactions, primarily driven by its potent electrophilicity and dehydrating capabilities.

Sulfonylation of Amines and Alcohols

The most prominent application of this compound is in the synthesis of sulfonamides and sulfonate esters through reactions with primary and secondary amines and alcohols, respectively.

Mechanism of Sulfonylation: The reaction proceeds via a nucleophilic attack of the amine's nitrogen or the alcohol's oxygen on one of the electrophilic sulfur atoms of the anhydride. This is followed by the departure of a stable benzenesulfonate anion as a leaving group.

Dehydration Reactions

This compound is a powerful dehydrating agent, capable of promoting the formation of nitriles from amides and oximes, as well as facilitating other condensation reactions.

Mechanism of Amide Dehydration: The reaction is believed to proceed through the formation of a mixed sulfonic-carboxylic anhydride intermediate, which is more susceptible to elimination.

References

Methodological & Application

Application Notes and Protocols: Benzenesulfonic Anhydride as a Dehydrating Agent in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonic anhydride ((C₆H₅SO₂)₂O) is a powerful and versatile dehydrating agent in organic synthesis.[1] Its high reactivity makes it particularly effective in promoting condensation reactions, such as the formation of amides and esters, by efficiently removing water, a common byproduct that can limit reaction yields.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations relevant to pharmaceutical and chemical research.

Core Applications

This compound is primarily utilized in the following dehydration reactions:

-

Amidation: Synthesis of carboxamides from carboxylic acids and amines.

-

Esterification: Synthesis of esters from carboxylic acids and alcohols.

-

Intramolecular Cyclization: Facilitating ring closure through the removal of a water molecule.

The reactivity of this compound is attributed to its ability to act as a potent electrophile, readily reacting with nucleophiles like carboxylic acids to form a mixed sulfonic-carboxylic anhydride intermediate.[2] This intermediate is highly activated towards nucleophilic attack, leading to efficient product formation under mild conditions.

Amidation of Carboxylic Acids

The formation of an amide bond is a cornerstone of organic and medicinal chemistry. This compound, in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP), provides a highly efficient method for the synthesis of carboxamides from a wide range of carboxylic acids and amines, including sterically hindered substrates.

Quantitative Data for Amidation

| Entry | Carboxylic Acid | Amine | Product | Yield (%) |

| 1 | Benzoic Acid | Benzylamine | N-Benzylbenzamide | 95 |

| 2 | Pivalic Acid | Benzylamine | N-Benzylpivalamide | 92 |

| 3 | Benzoic Acid | Di-n-propylamine | N,N-Di-n-propylbenzamide | 98 |

| 4 | Phenylacetic Acid | Morpholine | 4-(Phenylacetyl)morpholine | 99 |

| 5 | (S)-Ibuprofen | Benzylamine | (S)-N-Benzyl-2-(4-isobutylphenyl)propanamide | 96 |

Experimental Protocol: General Procedure for Amidation

-

To a solution of the carboxylic acid (1.0 mmol) and 4-(dimethylamino)pyridine (DMAP, 1.2 mmol) in dichloromethane (CH₂Cl₂, 5 mL) at room temperature, add this compound (1.2 mmol).

-

After stirring for 5 minutes, add the amine (1.1 mmol) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Extract the mixture with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Reaction Workflow for Amidation

References

Application Notes: Benzenesulfonic Anhydride in Friedel-Crafts Sulfone Synthesis

Introduction

The synthesis of diaryl sulfones is a cornerstone reaction in organic chemistry, owing to the prevalence of the sulfone moiety in pharmaceuticals, polymers, and fine chemicals. The Friedel-Crafts reaction is a primary method for constructing the carbon-sulfur bond necessary for these structures. While traditionally reliant on arenesulfonyl chlorides, the use of benzenesulfonic anhydride presents a potent and often advantageous alternative. This document provides detailed protocols and application data for researchers employing this compound as a sulfonating agent in Friedel-Crafts synthesis.

This compound ((PhSO₂)₂O) serves as a highly reactive electrophile, readily activated by Lewis acids to engage in electrophilic aromatic substitution with a wide range of aromatic and heteroaromatic substrates. Its primary advantage lies in its ability to circumvent the generation of hydrogen chloride (HCl) gas, a corrosive byproduct of reactions involving sulfonyl chlorides. This often leads to cleaner reactions, simpler workups, and improved compatibility with acid-sensitive substrates.

Advantages of this compound:

-

Higher Reactivity: Often more reactive than the corresponding sulfonyl chlorides, allowing for milder reaction conditions.

-

No HCl Byproduct: Avoids the formation of corrosive HCl gas, simplifying handling and workup procedures.

-

Improved Yields: In many cases, the use of the anhydride leads to higher yields of the desired diaryl sulfone.

-

Versatility: Effective for the sulfonation of a broad array of electron-rich aromatic and heteroaromatic compounds.

Mechanism of Action

The Friedel-Crafts sulfone synthesis using this compound proceeds via a classic electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), activates the anhydride, generating a highly electrophilic sulfonylium cation intermediate. This intermediate is then attacked by the electron-rich aromatic substrate, leading to the formation of a sigma complex (Wheland intermediate). Subsequent deprotonation re-establishes aromaticity and yields the final diaryl sulfone product.

Caption: Figure 1: Mechanism of Friedel-Crafts Sulfone Synthesis using this compound.

Experimental Protocols

The following protocols provide generalized procedures for the synthesis of diaryl sulfones using this compound. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Synthesis of Diaryl Sulfones with AlCl₃ Catalyst

This protocol describes a standard procedure for the reaction between an aromatic compound and this compound using aluminum chloride as the catalyst.

Materials:

-

This compound ((PhSO₂)₂O)

-

Aromatic substrate (e.g., anisole, toluene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable solvent (e.g., nitrobenzene)

-

Hydrochloric acid (1 M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, reflux condenser

Workflow:

Caption: Figure 2: Standard experimental workflow for Friedel-Crafts sulfone synthesis.

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate (1.0 eq) and anhydrous solvent (e.g., DCM).

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) (1.1 - 2.2 eq) while stirring. Caution: The addition can be exothermic.

-

Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Quenching): Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and 1 M HCl. Stir until all solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-